molecular formula C20H22N2O B1377488 N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide CAS No. 1443979-52-9

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide

Cat. No.: B1377488
CAS No.: 1443979-52-9
M. Wt: 306.4 g/mol
InChI Key: RMTCVLGVWGLHPG-UHFFFAOYSA-N
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Description

N-(1-Benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS 1443979-52-9) is a synthetic organic compound with a molecular formula of C20H22N2O and a molecular weight of 306.40 g/mol . This benzamide derivative features a 1,2,5,6-tetrahydropyridine core, a structure of significant interest in medicinal chemistry due to its presence in biologically active molecules. The compound's structure combines a benzyl group on the nitrogen of the tetrahydropyridine ring with a benzamide moiety, creating a potential scaffold for interaction with various biological targets. Benzamide compounds, as a class, are extensively researched and have demonstrated a wide range of applications in scientific research. Some benzamide derivatives have been developed and patented for use as herbicides . Furthermore, specific substituted benzamides have been investigated for their potent neuroleptic (antipsychotic) activity in pharmacological studies, showing high potency in animal models . Other benzamide-based compounds have been explored for pharmaceutical applications, including as potential agents for cardiovascular disorders . This combination of a tetrahydropyridine ring and a benzamide group makes this chemical a valuable building block for researchers in chemical synthesis, medicinal chemistry, and drug discovery. It can be used as an intermediate in the development of new active compounds or as a reference standard in analytical studies. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzyl-2-methyl-3,6-dihydro-2H-pyridin-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-16-12-13-19(21-20(23)18-10-6-3-7-11-18)15-22(16)14-17-8-4-2-5-9-17/h2-11,13,16H,12,14-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTCVLGVWGLHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C(CN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1-benzyl-6-methylpiperidine.

    Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the tetrahydropyridine intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the tetrahydropyridine ring or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzyl or benzamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyridines, including N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide, exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related compounds demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, one study reported a compound with an MIC (Minimum Inhibitory Concentration) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .
  • Antifungal Activity : Other derivatives have shown efficacy against fungal strains such as Candida albicans, with comparable effectiveness to established antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of this compound are also being explored:

  • A study highlighted that certain tetrahydropyridine derivatives exhibited IC50 values indicating potent antiproliferative activity against cancer cell lines such as HCT116 . The presence of specific functional groups significantly influenced their efficacy.

Neuropharmacological Effects

Tetrahydropyridine derivatives are known for their neuropharmacological activities. Research has indicated potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems . The unique structural characteristics of this compound may confer specific neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Benzamide Analogues
Compound Name Core Structure Substituents/Functional Groups Key Features
N-(1-Benzyl-6-methyl-1,2,5,6-THP-3-yl)benzamide 1,2,5,6-Tetrahydropyridine (THP) - Benzyl (C1), -CH₃ (C6), -Benzamide (C3) Partially saturated ring; dual alkyl/aryl substitution
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-methylbenzoyl, -N,O-bidentate group Directing group for metal catalysis
CTB (N-(4-chloro-3-TFMP)-2-ethoxybenzamide) Benzamide - 4-Cl-3-CF₃Ph, -2-ethoxy HAT activator; anticancer activity
(Z)-N-5-Benzylidene-tetrahydrotriazine-2-benzamide Tetrahydrotriazine - Benzylidene, -methyl, -benzamide One-pot synthesis via [BMIM][OH]

Key Observations :

  • The target compound’s tetrahydropyridine core distinguishes it from analogues with triazine () or simple benzamide backbones ().
  • The benzyl and methyl substituents may enhance lipophilicity compared to polar groups like the N,O-bidentate directing group in .

Pharmacokinetic and Toxicity Profiles

Table 2: ADMET Predictions for Benzamide Analogues
Compound Type Absorption (Caco-2) CYP2D6 Inhibition Ames Test (Mutagenicity) References
N-(Phenylcarbamoyl) benzamide High (0.95) Non-inhibitor Non-mutagenic
CTB/CTPB Moderate (cell permeability) Not reported Not reported
Target Compound (Predicted) Moderate-High Likely inhibitor Low risk

Insights : The target compound’s benzyl group may improve membrane permeability compared to polar analogues (), but methyl substitution could increase metabolic stability .

Biological Activity

N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide (CAS Number: 1443979-52-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC20_{20}H22_{22}N2_2O
Molecular Weight306.4 g/mol
CAS Number1443979-52-9

Antiparasitic Activity

A study focused on the optimization of related compounds showed that modifications in the tetrahydropyridine structure could lead to significant changes in biological activity. For instance, the inclusion of various substituents resulted in varying degrees of antiparasitic potency (EC50_{50} values ranging from 0.010 μM to higher concentrations depending on the structure) . Although direct data on this compound's antiparasitic effects are not available, its structural relatives suggest potential efficacy.

Neuroprotective Effects

The compound's structural analogs have been evaluated for neuroprotective properties against oxidative stress. Benzamide derivatives have shown varying levels of protection in neuronal cultures . The specific activity of this compound remains to be elucidated but could be inferred from related compounds that exhibit neuroprotection through histone deacetylase inhibition.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, several studies on similar compounds provide insights into their biological activities:

  • Inhibition of Enzymatic Activity : Research has shown that benzamide derivatives can inhibit key enzymes involved in cancer progression. For example, certain benzamides were effective against RET kinase and demonstrated moderate to high potency in inhibiting cell proliferation .
  • Antitumor Effects : Some benzamide compounds demonstrated antitumor effects in clinical settings. A cohort study indicated that patients treated with specific benzamide derivatives had prolonged survival rates .

Q & A

Basic: What are the recommended protocols for synthesizing this compound in academic research settings?

Methodological Answer:
Acylation of the tetrahydropyridine core with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is a common approach, analogous to methods used for related benzamide derivatives . For intermediates, nucleophilic displacement reactions (e.g., with nitrobenzofurazane derivatives) or catalytic Michael addition amidation (using Fe/Ni-based metal–organic frameworks) can optimize yield and purity . Characterization of intermediates via FT-IR, NMR, and mass spectrometry is critical to confirm structural integrity .

Basic: Which crystallographic software tools are optimal for determining the compound’s three-dimensional structure?

Methodological Answer:
The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . For graphical representation, ORTEP-3 or WinGX (with built-in validation tools) provides accurate thermal ellipsoid plots and crystallographic data management .

Advanced: How can researchers resolve contradictions between crystallographic data and computational modeling results?

Methodological Answer:
Discrepancies often arise from dynamic molecular conformations (e.g., flexible tetrahydropyridine ring). Refine crystallographic data using SHELXL’s restraints for bond lengths/angles and compare with DFT-optimized geometries . For docking studies (e.g., σ1R ligand interactions), align low-energy conformers from molecular dynamics simulations with crystallographic coordinates to identify dominant binding poses .

Advanced: What methodological approaches are used to analyze sigma-1 receptor (σ1R) binding affinity?

Methodological Answer:
Competitive radioligand binding assays (using [³H]-Pentazocine) are standard. Prior docking studies (e.g., using σ1R crystal structure PDB 5HK1) guide substituent modifications on the benzamide core to enhance binding. Validate computational predictions with SPR (surface plasmon resonance) for kinetic analysis .

Basic: What spectroscopic techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • FT-IR : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹).
  • NMR : ¹H/¹³C NMR identifies benzyl and methyl substituents on the tetrahydropyridine ring.
  • GC-MS/HPLC-MS : Detects impurities and verifies molecular weight .

Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacological profile?

Methodological Answer:
Systematically modify substituents on the benzamide and tetrahydropyridine moieties. For example:

  • Electron-withdrawing groups (e.g., -CF₃) on the benzamide enhance σ1R affinity .
  • Methyl substitution on the tetrahydropyridine ring improves metabolic stability.
    Use multivariate regression analysis (e.g., GraphPad Prism) to correlate structural features with binding data .

Basic: What are common synthetic intermediates, and how are they characterized?

Methodological Answer:

  • N-(6-mercapto-hexyl)benzamide : Intermediate from acylation of 6-amino-1-hexanthiol. Characterized via thiol-specific assays (Ellman’s reagent) .
  • Nitrobenzofurazane derivatives : Confirmed by UV-Vis (λmax ~450 nm for nitro groups) .

Advanced: What strategies address discrepancies between in vitro binding data and in silico predictions?

Methodological Answer:

  • Solvent accessibility modeling : Adjust docking parameters to account for solvation effects overlooked in rigid-receptor models.
  • Free-energy perturbation (FEP) : Quantifies binding energy changes due to substituent modifications.
    Cross-validate with isothermal titration calorimetry (ITC) to resolve enthalpy/entropy contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide
Reactant of Route 2
N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide

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